molecular formula C17H40Cl3N7O4 B1401656 Spergualin trihydrochloride CAS No. 80952-47-2

Spergualin trihydrochloride

Cat. No. B1401656
CAS RN: 80952-47-2
M. Wt: 512.9 g/mol
InChI Key: XWNJZPKETIWTTF-RIHGSVRJSA-N
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Description

Spergualin trihydrochloride is an antibiotic isolated from Bacillus laterosporus. It possesses antibacterial, antitumor, and strong immunosuppressive properties .


Molecular Structure Analysis

The molecular formula of this compound is C17H37N7O4 × 3HCl, and its molecular weight is 512.9 .


Chemical Reactions Analysis

This compound was obtained from culture filtrates of the bacterial strain BMG 162-aF2 . It shows no definite melting point .


Physical And Chemical Properties Analysis

Spergualin is very soluble in water and methanol. It is slightly or not soluble in ethanol, ethyl acetate, acetone, cyclohexane, and other organic solvents .

Scientific Research Applications

Antitumor Properties

Spergualin trihydrochloride, derived from Bacillus laterosporus, demonstrates significant antitumor effects. Studies have shown its effectiveness against various mouse transplantable leukemias, such as L-1210, P-388, P-815, C-1489, EL-4, and RL male 1. Notably, spergualin has been particularly effective in treating L-1210 leukemia, with evidence suggesting it can even cure leukemia-bearing mice at optimal doses. Moreover, it appears to induce specific immunity against leukemia, potentially involving cytotoxic T lymphocytes in this process (Umezawa & Takeuchi, 1987). Further research indicates spergualin's potential in inhibiting the growth of certain bacteria and leukemic cells, and in inducing strong immunological effects against specific leukemic strains (Takeuchi, 1984).

Synthesis and Chemical Studies

The total synthesis of spergualin, encompassing its structure and antitumor properties, has been a significant area of research. This includes the synthesis of epimeric spergualin and its analogs, with a focus on retaining the structure's antitumor properties (Kondo et al., 1981). Improved synthetic methods for spergualin analogs, like 15-deoxyspergualin, have been developed to enhance yield and chemical stability, which is crucial for their biomedical applications (Evans et al., 2011).

Immunomodulatory Effects

Spergualin and its analogs have shown promising results as immunosuppressive agents. Research indicates that deoxyspergualin, an analog of spergualin, has significant effects on the proliferation and differentiation of human B lymphocytes, potentially influencing immunoglobulin synthesis and secretion (Morikawa et al., 1992). Furthermore, spergualins have been found to suppress mixed lymphocyte response and the induction of cytotoxic T lymphocytes, acting on T cell proliferation and differentiation (Fujii et al., 1989).

Mechanism of Action

Target of Action

Spergualin trihydrochloride is an antibiotic isolated from Bacillus laterosporus . It has been found to have antibacterial, antitumor, and strong immunosuppressive properties .

Mode of Action

It is believed to interact with its targets in a way that leads to its antibacterial, antitumor, and immunosuppressive effects

Biochemical Pathways

It is known that this compound exhibits antitumor activity against transplantable leukemias in mice such as lymphatic leukemia l1210, monocytic leukemia p388, mastocytoma p815, or thymoma el-4 . The downstream effects of these interactions are likely to be complex and are the subject of ongoing research.

Pharmacokinetics

It is known that this compound is very soluble in water and methanol This solubility likely impacts its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include its antibacterial, antitumor, and immunosuppressive properties . For example, this compound has been found effective in inhibiting skin graft rejection, preventing Graft-Versus-Host-Disease in mice recipients of allogeneic bone marrow and spleen cells, and modulating other immunologic diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, this compound solutions are unstable at acidic pH (pH <2) and at highly alkaline pH (pH >9) . The powder is highly hygroscopic . These factors can influence the action of this compound and should be taken into account when considering its use.

Safety and Hazards

Please consult the Material Safety Data Sheet for information regarding hazards and safe handling practices .

Future Directions

There is a growing need to identify new, broad-spectrum antibiotics. The natural product Spergualin was previously shown to have promising anti-bacterial activity and a privileged structure, but its challenging synthesis had limited further exploration .

Biochemical Analysis

Biochemical Properties

Spergualin trihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of the heat shock protein 70 (Hsp70) chaperone . Hsp70 is a molecular chaperone involved in protein folding, protection against stress, and the degradation of misfolded proteins. By inhibiting Hsp70, this compound disrupts these processes, leading to the accumulation of misfolded proteins and subsequent cellular stress . This interaction highlights the compound’s potential as a therapeutic agent in diseases where protein misfolding is a key factor.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound induces apoptosis by disrupting the function of Hsp70, leading to the activation of pro-apoptotic pathways . Additionally, it affects the expression of genes involved in stress response and protein degradation, further contributing to its antitumor activity . In immune cells, this compound suppresses the immune response by inhibiting the activation and proliferation of T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with Hsp70. By binding to the ATPase domain of Hsp70, this compound inhibits its chaperone activity, preventing the proper folding of client proteins . This inhibition leads to the accumulation of misfolded proteins, triggering cellular stress responses and apoptosis in cancer cells . Additionally, this compound may also interact with other biomolecules involved in protein degradation pathways, further enhancing its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained cellular stress and apoptosis, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor and immunosuppressive effects without causing severe toxicity . At higher doses, this compound may induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes while minimizing adverse effects . These findings underscore the importance of dose optimization in the clinical application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biological activity. The compound is metabolized by liver enzymes, leading to the formation of active metabolites . These metabolites contribute to the overall therapeutic effects of this compound by inhibiting Hsp70 and inducing cellular stress responses . Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular function and therapeutic outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, where it interacts with Hsp70 and other chaperones involved in protein folding . This subcellular localization is critical for its ability to induce cellular stress and apoptosis in cancer cells .

properties

IUPAC Name

(3S)-N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)-3-hydroxyheptanamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N7O4.3ClH/c18-7-5-9-21-8-3-4-10-22-15(27)16(28)24-14(26)12-13(25)6-1-2-11-23-17(19)20;;;/h13,16,21,25,28H,1-12,18H2,(H,22,27)(H,24,26)(H4,19,20,23);3*1H/t13-,16-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNJZPKETIWTTF-RIHGSVRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(CC(=O)NC(C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](CC(=O)N[C@H](C(=O)NCCCCNCCCN)O)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H40Cl3N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230813
Record name Spergualin trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80952-47-2
Record name Spergualin trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080952472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spergualin trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spergualin hydrochloride, from bacillus laterosporus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPERGUALIN TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X391873NYD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What was the primary reason for investigating the culture filtrate containing Spergualin trihydrochloride?

A1: The research team initially investigated the culture filtrate due to its observed ability to inhibit focus formation of chicken fibroblasts by Rous sarcoma virus. [] Although initial in vivo tests using the unpurified filtrate proved lethal to mice and ineffective against L-1210 leukemia, the promising antiviral activity prompted further purification and characterization of the active compound. []

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